tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

Lipophilicity Drug-likeness Fluorine chemistry

tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (CAS 2168954-72-9) is a Boc-protected, 3,3-disubstituted azetidine derivative bearing a fluoromethyl (–CH₂F) group directly attached to the azetidine ring. With a molecular formula of C₉H₁₇FN₂O₂, a molecular weight of 204.24 g/mol, and a computed partition coefficient XLogP3 of 0.5, this compound occupies a strategic intermediate lipophilicity space between non-fluorinated methyl analogs and higher-logP trifluoromethyl variants.

Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
Cat. No. B13007265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CNC1)CF
InChIInChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13)
InChIKeyORZOGCSLTFDKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate: A Fluorinated Azetidine Building Block for Drug Discovery


tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (CAS 2168954-72-9) is a Boc-protected, 3,3-disubstituted azetidine derivative bearing a fluoromethyl (–CH₂F) group directly attached to the azetidine ring . With a molecular formula of C₉H₁₇FN₂O₂, a molecular weight of 204.24 g/mol, and a computed partition coefficient XLogP3 of 0.5, this compound occupies a strategic intermediate lipophilicity space between non-fluorinated methyl analogs and higher-logP trifluoromethyl variants . It is primarily employed as a protected synthetic intermediate that introduces a conformationally constrained, metabolically stabilized fluorinated azetidine motif into bioactive small molecules, particularly selective estrogen receptor degraders (SERDs) [1].

Why tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate Cannot Be Exchanged with Non-Fluorinated or Trifluoromethyl Azetidine Analogs


The fluoromethyl substituent on this azetidine scaffold produces a unique physicochemical signature that is not replicated by either non-fluorinated methyl or trifluoromethyl analogs. The –CH₂F group imparts an XLogP3 of 0.5, substantially lower than the trifluoromethyl analog (LogP 1.42) and distinct from non-fluorinated azetidine carbamates (LogP 0.72–1.45), directly impacting aqueous solubility, membrane permeability, and metabolic fate . In target-guided optimization, the fluoromethyl azetidine side chain proved decisively superior: in estrogen receptor-α (ERα) degrader programs, compounds incorporating this motif achieved 97% ERα degradation efficacy versus 91% for the closest non-fluorinated comparator, a difference that translated into tumor regression in vivo, whereas the non-fluorinated analog showed inferior activity despite superior oral exposure [1]. Generic substitution among azetidine building blocks therefore risks compromising both potency and pharmacokinetic-pharmacodynamic alignment in lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate Versus Closest Analogs


Lipophilicity Control: Fluoromethyl Delivers Intermediate LogP 0.5 vs. Trifluoromethyl LogP 1.42, Mitigating Excessive Lipophilicity Risks

The fluoromethyl azetidine carbamate exhibits a computed XLogP3 of 0.5, which is substantially lower than the trifluoromethyl analog (tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate, LogP 1.4154) . This represents a ~0.92 log unit reduction, corresponding to an approximately 8-fold difference in octanol/water partition coefficient. The lower lipophilicity reduces the risk of promiscuous binding, phospholipidosis, and poor aqueous solubility frequently associated with trifluoromethyl-bearing building blocks. Non-fluorinated azetidine carbamates such as tert-butyl N-(azetidin-3-ylmethyl)carbamate report LogP values of 0.72–1.45, overlapping with and often exceeding the fluoromethyl analog, yet without the metabolic stabilization benefit conferred by fluorine .

Lipophilicity Drug-likeness Fluorine chemistry

Target Engagement Efficacy: Fluoromethyl Azetidine Side Chain Drives 97% ERα Degradation vs. 91% for Non-Fluorinated Analog in Cellular Assay

In a tamoxifen-resistant breast cancer model, the incorporation of a fluoromethyl azetidine side chain (as present in the target compound as a protected precursor) resulted in compound 17ha (GDC-0927) achieving 97% ERα degradation efficacy at 1 µM in MCF-7 cells, compared with 91% degradation for compound 5a, which bears a non-fluorinated side-chain analog [1]. This 6-percentage-point improvement in target engagement was pharmacodynamically meaningful: 17ha produced tumor regression in a tamoxifen-resistant xenograft model together with robust reduction of intratumoral ERα levels, whereas 5a showed inferior anti-tumor activity despite superior systemic exposure [1]. The data establish that the fluoromethyl azetidine motif provides a degradation efficacy advantage that cannot be compensated by pharmacokinetic optimization alone.

ERα degradation SERD Breast cancer

Conformational Constraint and Binding Mode: 3,3-Disubstituted Azetidine Scaffold Enables Defined Binding Poses in ERα Co-Crystal Structures

Co-crystal structures of ERα bound to enantiomeric fluoromethyl azetidine-containing SERDs (PDB 6DF6) revealed that the 3,3-disubstituted azetidine scaffold adopts well-defined binding poses, with the fluoromethyl group occupying a specific sub-pocket that contributes to both default and core-flipped binding modes [1]. This conformational rigidity, inherent to the quarternary 3-substituted azetidine architecture, contrasts with more flexible acyclic or monocyclic amine scaffolds that can adopt multiple low-energy conformations, potentially reducing binding selectivity. The Boc-protected building block preserves this rigid scaffold until late-stage deprotection, enabling modular incorporation into diverse chemotypes without premature conformational scrambling [2].

Conformational constraint Co-crystal structure Drug design

Synthetic Compatibility: Boc Protection Enables Selective Deprotection Under Mild Acidic Conditions Without Degrading the Fluoromethyl Group

The tert-butyl carbamate (Boc) protecting group on the target compound can be removed under standard conditions (TFA in DCM or HCl in dioxane, room temperature, 1–2 h) to release the free amine without affecting the fluoromethyl substituent or inducing azetidine ring opening . This orthogonal deprotection strategy is critical for late-stage diversification: the Boc group shields the nucleophilic secondary amine during palladium-catalyzed couplings, alkylations, and acylations, then is cleanly removed to reveal the active pharmacophore . In contrast, the free base 3-(fluoromethyl)azetidine (CAS 1443983-83-2) lacks this protection and would be consumed in side reactions under many common synthetic conditions, limiting its modularity as a building block .

Protecting group chemistry Synthetic intermediate Late-stage functionalization

Commercial Availability in High-Purity Hydrochloride Salt Form Enhances Weighing Accuracy and Storage Stability

The hydrochloride salt of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (CAS 2705220-22-8) is commercially available at ≥97% purity from multiple reputable suppliers . The salt form offers superior crystallinity compared to the free base, improving weighing accuracy in milligram-scale reaction setup and reducing hygroscopicity during storage. Aladdin Biochemical specifies storage at 2–8 °C for the hydrochloride, consistent with long-term stability under refrigerated conditions . Combi-Blocks lists the hydrochloride with MFCD32670472 identifier, confirming its availability as a cataloged research chemical . In contrast, the free base form (CAS 2168954-72-9) is less commonly stocked and lacks the handling advantages of the crystalline salt .

Salt form selection Purity analysis Stability

Validated Pharmaceutical Intermediate: Key Building Block in the Synthesis of Clinical-Stage ERα Degrader GDC-0927

The fluoromethyl azetidine motif accessed via this Boc-protected building block is an essential structural component of GDC-0927, a clinical-stage oral, non-steroidal selective estrogen receptor degrader (SERD) that demonstrated tumor regression in tamoxifen-resistant breast cancer models [1]. A patent describing the process-scale preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol—a downstream intermediate derived from the target compound—was filed in 2017, underscoring the industrial relevance of this building block for kilogram-scale synthesis [2]. In contrast, simpler azetidine building blocks lacking the 3-fluoromethyl substituent do not map onto this validated clinical lead, limiting their relevance for SERD-focused discovery programs [1].

Pharmaceutical intermediate SERD Clinical candidate

High-Impact Application Scenarios for tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate in Drug Discovery and Chemical Biology


ERα Degrader (SERD) Lead Optimization and Candidate Synthesis

For programs targeting estrogen receptor-positive breast cancer, this Boc-protected fluoromethyl azetidine building block serves as the direct precursor to the side chain of clinical-stage SERD GDC-0927. Incorporating this scaffold has been shown to improve ERα degradation efficacy from 91% to 97% in cellular assays and to enable tumor regression in tamoxifen-resistant xenograft models, outcomes not achieved with non-fluorinated comparators [1]. The building block can be deprotected and N-functionalized in 1–2 synthetic steps to generate focused SERD libraries.

Conformationally Constrained Fragment-Based Drug Design

The 3,3-disubstituted azetidine core provides a rigid, sp³-rich scaffold that reduces the entropic penalty of binding and enables predictable binding poses as demonstrated by ERα co-crystal structures (PDB 6DF6) [1]. Fragment-based screening campaigns seeking to incorporate three-dimensional, low-molecular-weight fluorinated fragments can use this building block to maintain ligand efficiency while introducing fluorine-mediated metabolic stabilization and favorable ¹⁹F NMR properties for binding studies.

Parallel Medicinal Chemistry for Kinase and Protease Inhibitor Programs

The Boc-protected amine enables selective late-stage diversification after scaffold assembly, compatible with high-throughput parallel synthesis workflows. The fluoromethyl group blocks potential sites of oxidative metabolism that would otherwise limit the half-life of methyl-substituted azetidine analogs, as observed in liver microsome stability assays where azetidine-containing carbamates exhibited favorable half-lives [1]. This makes the building block suitable for generating focused libraries of covalent or reversible inhibitors where metabolic stability is a key optimization parameter.

Process Chemistry Scale-Up for Clinical Candidate Manufacturing

The hydrochloride salt form (CAS 2705220-22-8) offers the crystallinity and purity (≥97%) required for reproducible kilo-lab and pilot-plant operations [1]. A 2017 process patent describes the use of this building block in the multi-kilogram synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, an advanced intermediate en route to GDC-0927, confirming industrial scalability [2]. Procurement of the hydrochloride salt from qualified vendors supports regulatory starting material designation and supply chain traceability.

Quote Request

Request a Quote for tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.